3-Oxohexanoate
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Overview
Description
3-oxohexanoate is a carboxylic acid anion. It derives from a hexanoate.
Scientific Research Applications
Biocatalytic Applications
3-Oxohexanoate has been utilized in biocatalytic processes. One study demonstrated the enantioselective bioreduction of ethyl this compound to ethyl (R)-3-hydroxyhexanoate using microorganism strains like Kluyveromyces marxianus and Aspergillus niger. This process achieved high conversion rates and enantioselectivity, showcasing the compound's potential in stereoselective synthesis (Ramos et al., 2011).
Metabolic Analysis
This compound and its derivatives have been analyzed in various metabolic studies. For instance, a method was developed for the simultaneous analysis of Di(2-ethylhexyl)phthalate (DEHP) metabolites, including 2-ethyl-3-oxohexanoic acid, in urine using gas chromatography-mass spectrometry. This study provided insights into human exposure to DEHP, an important environmental contaminant (Wahl et al., 2001).
Material Science and Chemistry
In the field of material science, novel bacterial poly(3-hydroxyalkanoates) containing monomer units like 3-hydroxy-5-oxohexanoate were produced and characterized, highlighting the versatility of this compound derivatives in polymer synthesis (Jung et al., 2000).
Analytical Chemistry
In analytical chemistry, this compound derivatives were characterized through mass spectrometry to understand their fragmentation mechanisms and ionization behaviors, which is crucial for accurate mass spectrometric analysis in various scientific fields (Kanawati et al., 2007).
Properties
Molecular Formula |
C6H9O3- |
---|---|
Molecular Weight |
129.13 g/mol |
IUPAC Name |
3-oxohexanoate |
InChI |
InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1 |
InChI Key |
BDCLDNALSPBWPQ-UHFFFAOYSA-M |
SMILES |
CCCC(=O)CC(=O)[O-] |
Canonical SMILES |
CCCC(=O)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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